(4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
Description
The compound “(4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone” features a hybrid structure combining a piperazine ring substituted with a 2-methoxyphenyl group and a 2-methyltetrahydrobenzoimidazole moiety linked via a methanone bridge. The benzoimidazole component may enhance metabolic stability compared to simpler heterocycles, while the 2-methoxy group on the phenyl ring could influence lipophilicity and receptor binding affinity.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-21-16-8-7-15(13-17(16)22-14)20(25)24-11-9-23(10-12-24)18-5-3-4-6-19(18)26-2/h3-6,15H,7-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHNYLNOSBKCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand. It binds to these receptors with an affinity in the range from 22 nM to 250 nM. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The interaction of the compound with α1-ARs affects the pathways associated with the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, also target these receptors. The compound’s interaction with α1-ARs can influence these pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for numerous disorders.
Biological Activity
The compound (4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone , identified by its CAS number 2034441-19-3 , is a hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 354.4 g/mol |
| Structure | Chemical Structure |
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential effects on:
- Dopamine Receptors : The compound may exhibit agonistic activity at dopamine receptors, particularly D3 receptors, which are implicated in several neuropsychiatric disorders .
- Cancer Cell Lines : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .
Anticancer Activity
Research indicates that the compound shows promising anticancer properties. In vitro studies have demonstrated:
- Cell Line Testing : The compound was tested against several human cancer cell lines including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cells. It exhibited significant cytotoxicity with IC values in the low micromolar range .
Apoptotic Mechanisms
The mechanism of action involves:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential, leading to cell death .
Cell Cycle Arrest
The compound also causes cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation:
- Cell Cycle Analysis : Flow cytometry studies have shown that treated cells accumulate in the G2/M phase, indicating a blockade in cell division .
Case Studies
A recent study evaluated the effects of the compound on A549 lung cancer cells:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The target compound’s uniqueness lies in its combination of a 2-methoxyphenyl-piperazine and a tetrahydrobenzoimidazole . Below is a comparative analysis with structurally related compounds from recent literature:
Notable Observations:
Inferred Pharmacological Profiles
Though direct data on the target compound is absent, inferences can be drawn from structural analogs:
Antiproliferative Potential
Antimicrobial Activity
CNS Receptor Modulation
- The 2-methoxyphenyl group is a hallmark of serotonin (5-HT) and dopamine receptor ligands. The benzoimidazole’s hydrophobicity could prolong half-life compared to smaller heterocycles in other analogs.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions systematically optimized?
Methodological Answer:
The synthesis involves multi-step pathways, typically starting with the formation of the benzoimidazole core, followed by piperazine coupling and methoxyphenyl functionalization. Key steps include:
- Imidazole ring formation: Cyclization of glyoxal derivatives with ammonia/formaldehyde under controlled pH (5.5–6.5) and temperature (60–80°C) .
- Piperazine coupling: Nucleophilic substitution using a methoxyphenyl-piperazine precursor, optimized with polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ at 80–100°C .
- Final methanone linkage: Employing coupling reagents such as EDCI/HOBt in dichloromethane, monitored via TLC for intermediate purity .
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–100°C | Higher temps accelerate coupling but risk side reactions |
| Solvent | DMF/DCM | Polarity affects reaction kinetics |
| Catalyst | K₂CO₃/EDCI | Selectivity for piperazine vs. competing amines |
Basic: Which spectroscopic and chromatographic techniques confirm structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR: Use deuterated DMSO-d₆ to resolve aromatic protons (δ 6.8–7.4 ppm) and piperazine methylenes (δ 3.2–3.8 ppm). Benzoimidazole protons appear as singlets (δ 2.1–2.3 ppm) .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water gradient) with ESI+ ionization to detect [M+H]+ ions (expected m/z ~435). Purity >98% is achievable with a retention time of 12.5 min .
- FT-IR: Confirm carbonyl stretching (C=O at ~1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, receptor isoforms). Mitigation strategies include:
- Standardized assay panels: Test across multiple systems (e.g., HEK293 for GPCRs, CHO for kinases) .
- Orthogonal validation: Combine radioligand binding (Kd measurements) with functional assays (cAMP or calcium flux) to confirm target engagement .
- Meta-analysis: Use computational tools like SEA or SwissTargetPrediction to identify off-target effects that may explain discrepancies .
Advanced: What computational strategies predict target receptor binding?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with crystal structures (e.g., PDB 6CM4 for serotonin receptors) to model piperazine interactions. Key residues: Asp3.32 (hydrogen bonding) and Phe6.51 (π-π stacking) .
- MD simulations: GROMACS with CHARMM36 forcefield to assess stability of ligand-receptor complexes over 100 ns. RMSD <2 Å indicates stable binding .
- Pharmacophore modeling: Identify critical features (e.g., methoxy group for hydrophobic contacts, carbonyl for H-bonding) using Schrödinger Phase .
Basic: What are critical stability parameters for storage and handling?
Methodological Answer:
- Thermal stability: Degrades >10% at 40°C over 30 days. Store at –20°C in amber vials .
- Light sensitivity: UV-Vis analysis shows 95% integrity under dark conditions vs. 75% under UV light (254 nm, 48 hrs) .
- Solubility:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50.2 |
| PBS (pH 7.4) | 0.3 |
| Pre-formulate with cyclodextrins (e.g., HPβCD) for in vivo studies . |
Advanced: How to design SAR studies for derivatives?
Methodological Answer:
- Core modifications: Replace benzoimidazole with triazolo-pyrimidine to enhance metabolic stability. Synthesize analogs via Suzuki coupling (Pd(PPh₃)₄, 80°C) .
- Substitution patterns: Vary methoxyphenyl groups (e.g., 3-F, 4-Cl) to study electronic effects on receptor affinity .
- Bioisosteric replacements: Substitute piperazine with morpholine or thiomorpholine to assess ring flexibility .
Example SAR Table:
| Derivative | Modification | IC₅₀ (nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|---|
| Parent | None | 12.3 | 1:8.4 |
| A | 4-Cl-Phenyl | 8.7 | 1:3.1 |
| B | Thiomorpholine | 15.9 | 1:12.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
